molecular formula C5H10O2S2 B13576989 [(Methanesulfonylsulfanyl)methyl]cyclopropane

[(Methanesulfonylsulfanyl)methyl]cyclopropane

Cat. No.: B13576989
M. Wt: 166.3 g/mol
InChI Key: DXMDTDVDNDWQHH-UHFFFAOYSA-N
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Description

[(Methanesulfonylsulfanyl)methyl]cyclopropane is a cycloalkyl sulfone compound with the molecular formula C5H10O2S2 and a molecular weight of 166.3 g/mol This compound is known for its unique chemical structure, which includes a cyclopropane ring and a methanesulfonylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Methanesulfonylsulfanyl)methyl]cyclopropane typically involves the reaction of cyclopropylmethyl halides with methanesulfonylsulfanyl reagents under controlled conditions. One common method includes the use of cyclopropylmethyl bromide and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

[(Methanesulfonylsulfanyl)methyl]cyclopropane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonylsulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted cyclopropane derivatives .

Scientific Research Applications

[(Methanesulfonylsulfanyl)methyl]cyclopropane has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Methanesulfonylsulfanyl)methyl]cyclopropane involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and other biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methylenecyclopropane: An organic compound with the formula (CH2)2C=CH2, known for its use as a reagent in organic synthesis.

    Cyclopropane: A cycloalkane with the molecular formula (CH2)3, used in various chemical reactions and industrial applications.

Uniqueness

[(Methanesulfonylsulfanyl)methyl]cyclopropane is unique due to its combination of a cyclopropane ring and a methanesulfonylsulfanyl group. This structure imparts distinct chemical properties, making it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C5H10O2S2

Molecular Weight

166.3 g/mol

IUPAC Name

methylsulfonylsulfanylmethylcyclopropane

InChI

InChI=1S/C5H10O2S2/c1-9(6,7)8-4-5-2-3-5/h5H,2-4H2,1H3

InChI Key

DXMDTDVDNDWQHH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCC1CC1

Origin of Product

United States

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